3-(Furan-2-yl)-2-(hydroxyimino)propanoic acid
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Overview
Description
3-(Furan-2-yl)-2-(hydroxyimino)propanoic acid is an organic compound that features a furan ring, a hydroxyimino group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-2-(hydroxyimino)propanoic acid typically involves the reaction of furan-2-carbaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a reaction with malonic acid in the presence of a base, such as sodium ethoxide, to yield the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-2-(hydroxyimino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Furan-2-yl)-2-(hydroxyimino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-2-(hydroxyimino)propanoic acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Shares the furan ring but lacks the hydroxyimino group.
2-(Hydroxyimino)propanoic acid: Lacks the furan ring but contains the hydroxyimino and propanoic acid moieties.
Uniqueness
3-(Furan-2-yl)-2-(hydroxyimino)propanoic acid is unique due to the combination of the furan ring and the hydroxyimino group, which imparts distinct chemical and biological properties
Properties
CAS No. |
4066-14-2 |
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Molecular Formula |
C7H7NO4 |
Molecular Weight |
169.13 g/mol |
IUPAC Name |
(2Z)-3-(furan-2-yl)-2-hydroxyiminopropanoic acid |
InChI |
InChI=1S/C7H7NO4/c9-7(10)6(8-11)4-5-2-1-3-12-5/h1-3,11H,4H2,(H,9,10)/b8-6- |
InChI Key |
QJMVEKSNYKBZOC-VURMDHGXSA-N |
Isomeric SMILES |
C1=COC(=C1)C/C(=N/O)/C(=O)O |
Canonical SMILES |
C1=COC(=C1)CC(=NO)C(=O)O |
Origin of Product |
United States |
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